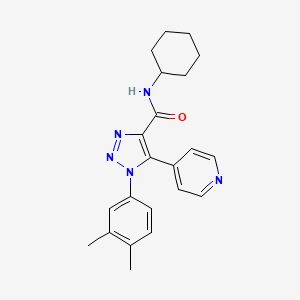
N-cyclohexyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Cyclohexyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the cycloaddition reaction between azides and alkynes, a method known as "click chemistry." This approach allows for the efficient formation of triazole rings, which are essential for the biological activity of the compound. The general synthetic route includes:
- Preparation of Azide and Alkyne Precursors : The azide and alkyne components are synthesized separately.
- Cycloaddition Reaction : The azide and alkyne are combined under appropriate conditions (usually in a solvent like DMF or DMSO) to form the triazole ring.
- Purification : The product is purified through recrystallization or chromatography.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing triazole moieties. For instance, this compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.
The compound demonstrated significant cytotoxicity against these cell lines using the MTT assay, indicating its potential as an anticancer agent.
The mechanism through which this compound exerts its antitumor effects may involve:
- Inhibition of DNA Synthesis : Triazole derivatives often interfere with nucleic acid synthesis pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have been conducted to explore the full range of biological activities associated with this compound:
- Anticancer Studies : A study involving multiple human cancer cell lines demonstrated that modifications in the triazole structure could enhance cytotoxicity.
- Antimicrobial Efficacy : Research showed that introducing different substituents on the triazole ring could improve antimicrobial potency against resistant strains.
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor size in animal models without significant toxicity.
Properties
IUPAC Name |
N-cyclohexyl-1-(3,4-dimethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-8-9-19(14-16(15)2)27-21(17-10-12-23-13-11-17)20(25-26-27)22(28)24-18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDVVFRFMFQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














